2-(2-Phenylethyl)morpholine
Overview
Description
Morpholine derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry and organic synthesis due to their diverse biological activities and potential as building blocks for complex molecules. The compound "2-(2-Phenylethyl)morpholine" is not directly mentioned in the provided papers, but the research on related morpholine derivatives can offer insights into its chemical behavior and applications.
Synthesis Analysis
The synthesis of morpholine derivatives can involve various strategies, including photoinduced one-electron reductive activation, bromination, dehydration, cyclization, and Buchwald–Hartwig amination. For instance, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized through photoinduced activation for stereoselective CC bond formation . Another example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which was achieved in nine steps with an overall yield of 36% . These methods demonstrate the versatility of approaches available for constructing morpholine scaffolds.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by X-ray diffraction, revealing a monoclinic system with specific lattice parameters . Similarly, the crystal structure of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) was determined, showing a planar coordination around the palladium atom .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, including transfer hydrogenation and Michael addition/internal nucleophilic substitution. Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and used as efficient catalysts for the transfer hydrogenation reaction of ketones . Additionally, a bioactive morpholine derivative was synthesized through Michael addition/internal nucleophilic substitution under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. Photophysical analyses of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines indicated intraligand and charge-transfer type transitions, which are consistent with the aromatic structures of the heterocycle moieties . The biological activities of these compounds, such as antibacterial, antioxidant, and anti-TB activities, are also noteworthy and have been explored in various studies .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One significant application of 2-(2-Phenylethyl)morpholine derivatives is in the development of neurokinin-1 (NK-1) receptor antagonists. Structural modifications to morpholine acetal human NK-1 receptor antagonists have led to potent, long-acting compounds capable of inhibiting inflammation and exhibiting potential for treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders due to their ability to displace Substance P from NK-1 receptors and their prolonged receptor occupancy time (Hale et al., 1998).
Synthetic Chemistry
2-(2-Phenylethyl)morpholine and its derivatives have been explored in synthetic chemistry for novel reactions. For instance, 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones have shown unique amination reactions at the β-carbon atom of the alkyl group with the formation of 2-morpholino-3-phenylbenzofurans, highlighting the compound's versatility in organic synthesis (Jurd, 1978).
Pharmacological Applications
Morpholine derivatives, including 2-(2-Phenylethyl)morpholine, have been synthesized and assessed for various pharmacological activities. Some of these derivatives exhibit analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Avramova et al., 1998).
Medicinal Chemistry and Drug Design
The morpholine ring, a feature of many bioactive molecules, is valued in medicinal chemistry for its physicochemical, biological, and metabolic properties. Morpholine derivatives exhibit a wide range of biological activities, and the compound's versatility makes it a significant scaffold in drug design and development. This highlights the importance of 2-(2-Phenylethyl)morpholine and similar compounds in creating pharmacophores for enzyme inhibitors and receptor affinity (Kourounakis et al., 2020).
Antimicrobial Activity
Modulation of antibiotic activity against multidrug-resistant strains has been observed with morpholine derivatives, indicating their potential in addressing the challenge of microbial resistance to existing antibiotics. This suggests the application of 2-(2-Phenylethyl)morpholine derivatives in developing new antimicrobial strategies (Oliveira et al., 2015).
Safety And Hazards
Future Directions
Morpholines, including 2-(2-Phenylethyl)morpholine, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore the synthesis of morpholines and their potential applications in various fields .
properties
IUPAC Name |
2-(2-phenylethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWKJLQPACJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)morpholine | |
CAS RN |
58039-64-8 | |
Record name | 2-(2-phenylethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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